molecular formula C7H16ClNO2 B7821682 (1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride

(1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride

Cat. No. B7821682
M. Wt: 181.66 g/mol
InChI Key: PQGVTLQEKCJXKF-UHFFFAOYSA-N
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Description

(1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride involves the reaction of ethyl acetoacetate with methyl magnesium chloride followed by quaternization with hydrochloric acid.

Starting Materials
Ethyl acetoacetate, Methyl magnesium chloride, Hydrochloric acid

Reaction
Step 1: Ethyl acetoacetate is reacted with methyl magnesium chloride in anhydrous ether to form the corresponding Grignard reagent., Step 2: The Grignard reagent is then quenched with water and acidified with hydrochloric acid to form the corresponding carboxylic acid., Step 3: The carboxylic acid is then reacted with hydrochloric acid to form the corresponding chloride salt, which is the final product, (1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride.

properties

IUPAC Name

(1-ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride

CAS RN

23358-42-1
Record name Valine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23358-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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